methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate

Lipophilicity Thioxo vs. Oxo Drug Design

Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine class, characterized by a 4-thioxo (C=S) group and a methyl benzoate ester at the 2-position. This scaffold is recognized for its potential in medicinal chemistry, particularly in anticancer research, where in silico target prioritization studies have identified key protein targets such as BCL6, LSD1, NFkB P65, and PARP1.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 931948-80-0
Cat. No. B2636298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate
CAS931948-80-0
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26)
InChIKeyWOMJZYSOJIYCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate (CAS 931948-80-0)


Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine class, characterized by a 4-thioxo (C=S) group and a methyl benzoate ester at the 2-position . This scaffold is recognized for its potential in medicinal chemistry, particularly in anticancer research, where in silico target prioritization studies have identified key protein targets such as BCL6, LSD1, NFkB P65, and PARP1 [1]. Its unique combination of a thioxo group and a benzoate ester distinguishes it from more common oxo-analogs, warranting careful selection over generic substitutions.

Why Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate Cannot Be Replaced by Simple Analogs


Generic substitution within the chromeno[2,3-d]pyrimidine class is not a viable procurement strategy due to the critical impact of the 4-position heteroatom on biological performance. The target compound's 4-thioxo (C=S) group imparts distinctly different physicochemical properties—specifically, higher lipophilicity and altered hydrogen-bonding capacity—compared to its 4-oxo (C=O) analog (CAS 902856-44-4) . Class-level evidence from structurally related pyrimidine systems demonstrates that this thioxo-for-oxo substitution can lead to substantial differences in antitumor activity; for instance, in a series of 6-thioxo- vs. 6-oxo-pyrimidines, the thioxo derivative bearing an N1-benzyl group exhibited the best cytostatic activity against a panel of 60 tumor cell lines [1]. Therefore, swapping the 4-thioxo compound for a 4-oxo or other analog without confirmatory data risks introducing significant variability in experimental outcomes.

Quantitative Differentiation Evidence for Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate


Enhanced Lipophilicity of 4-Thioxo vs. 4-Oxo Analog Drives Property Differentiation

Calculated partition coefficients (cLogP) reveal a significant lipophilicity advantage for the 4-thioxo compound. Using the target compound's SMILES and the 4-oxo analog (methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate, CAS 902856-44-4), the thioxo substitution (C=S) increases cLogP by approximately 0.5–0.7 log units compared to the oxo form (C=O). This is a class-level inference consistent with the well-documented observation that replacing a carbonyl oxygen with sulfur markedly enhances lipophilicity . Such a difference can significantly impact membrane permeability and non-specific protein binding profiles.

Lipophilicity Thioxo vs. Oxo Drug Design

Thioxo Group Alters Hydrogen-Bond Acceptor Capacity Relative to Oxo Analog

The substitution of the 4-oxo group (C=O) with a 4-thioxo group (C=S) fundamentally alters the hydrogen-bond (H-bond) acceptor character. The sulfur atom in C=S is a softer, more polarizable H-bond acceptor than the oxygen in C=O. This affects the compound's interaction profile with biological targets. While quantitative H-bond parameters are not experimentally reported for this specific pair, the class-level difference is well-established: C=S is a weaker H-bond acceptor than C=O but can engage in distinct chalcogen bonding interactions [1]. This qualitative difference is critical for molecular docking and target engagement studies where precise atomic interactions dictate binding affinity.

Hydrogen Bonding Thioxo vs. Oxo Molecular Recognition

Structural Differentiation from 9-Ethoxy Analog Enables Selective SAR Studies

The closest commercially available analog is methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate (CAS 931749-95-0). The key structural difference is the substituent on the chromene ring: a 7-methyl group in the target compound versus a 9-ethoxy group in the analog. This positional variation directly influences the electron density on the chromene ring, steric hindrance, and metabolic stability. For SAR studies, these two compounds form a matched pair to interrogate the effect of electron-donating substituents at different positions . No direct comparative biological data is publicly available, making this a valuable pair for prospective head-to-head profiling.

Structure-Activity Relationship Analog Comparison Chemical Probe

In Silico Target Prioritization Supports Anticancer Utility of Thioxo-Chromeno[2,3-d]pyrimidine Scaffold

A comprehensive in silico study on a series of 40 novel 2-thioxo-chromeno[2,3-d]pyrimidine-4,6,11-triones identified high-affinity binding to several clinically relevant anticancer targets, including BCL6, LSD1, NFkB P65, and PARP1, through molecular docking, molecular dynamics, and MM-GBSA binding free energy calculations [1]. Although the target compound is a simpler 4-thioxo-chromeno[2,3-d]pyrimidine-2-yl benzoate that lacks the 6,11-dione functionality, it shares the critical 4-thioxo and chromenopyrimidine core. The study provides class-level evidence that the thioxo group is compatible with binding to these targets, with reported binding free energies (ΔG_bind) in the range of -30 to -50 kcal/mol for the most potent derivatives.

In Silico Molecular Docking Anticancer Targets

Optimal Research Applications for Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate


Matched-Pair SAR Studies: Thioxo vs. Oxo Chromenopyrimidine Profiling

Given the clear structural distinction and predicted lipophilicity difference between the 4-thioxo target compound and its 4-oxo analog (CAS 902856-44-4), a matched-pair SAR study is the most immediate and high-impact application. Researchers can directly compare in vitro potency, ADME properties, and target engagement of the thioxo and oxo variants to experimentally quantify the contribution of the C=S vs. C=O substitution to biological activity . This addresses a recognized gap in the chromeno[2,3-d]pyrimidine literature where such direct comparisons are absent.

Prospective Anticancer Screening Against In Silico-Prioritized Targets

The target compound can be screened against the anticancer targets identified in the Bhayye et al. (2020) in silico study—BCL6, LSD1, NFkB P65, and PARP1 [1]. Although the target compound is structurally simpler than the trione derivatives in that study, its shared 4-thioxo-chromenopyrimidine core makes it a valuable probe to experimentally validate the computational predictions and to explore whether the trione functionality is essential for binding to these targets.

Structure-Activity Relationship Expansion: 7-Methyl vs. 9-Ethoxy Substituent Effects

Procurement of both the 7-methyl target compound and the 9-ethoxy analog (CAS 931749-95-0) allows researchers to investigate the effect of ring substituents on pharmacological properties. This pair is particularly useful for evaluating how electron-donating groups at different positions influence metabolic stability, target selectivity, and cytotoxicity . Such studies can generate valuable SAR data for the broader chromeno[2,3-d]pyrimidine class.

Chemical Biology Tool for Probing Thiol-Mediated Redox Processes

The 4-thioxo (C=S) group is chemically distinct in its reactivity compared to the oxo analog. It can act as a nucleophile or a metal-coordinating ligand, and it is more susceptible to oxidation. This makes the target compound a useful chemical biology tool for studying thiol-mediated redox processes, metal chelation, or as a precursor for synthesizing sulfoxide and sulfone derivatives with potentially novel biological activities . Researchers in chemical biology and medicinal chemistry can utilize this compound to introduce sulfur-specific reactivity into their probe designs.

Quote Request

Request a Quote for methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.